An In-Depth Technical Guide to Potassium Phthalimide-¹⁵N
An In-Depth Technical Guide to Potassium Phthalimide-¹⁵N
This guide provides a comprehensive overview of the chemical properties, synthesis, and primary applications of Potassium Phthalimide-¹⁵N, a critical reagent in isotopic labeling for advanced research and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document synthesizes technical data with practical, field-proven insights to facilitate its effective use in the laboratory.
Introduction: The Significance of ¹⁵N Isotopic Labeling
In the landscape of modern chemical and pharmaceutical research, the ability to trace metabolic pathways, elucidate reaction mechanisms, and quantify analytes with high precision is paramount. Isotopic labeling, particularly with stable isotopes like Nitrogen-15 (¹⁵N), has become an indispensable tool. Unlike the predominant ¹⁴N isotope, ¹⁵N possesses a nuclear spin of ½, which results in sharp, well-resolved peaks in Nuclear Magnetic Resonance (NMR) spectroscopy, making it ideal for detailed molecular structure analysis.[1][2]
Potassium phthalimide-¹⁵N serves as a cornerstone reagent for the introduction of a ¹⁵N-labeled primary amine group into a wide array of organic molecules. Its principal application lies in the Gabriel synthesis , a robust and reliable method for forming primary amines from alkyl halides, free from the overalkylation side products that plague simpler methods like the direct alkylation of ammonia.[3][4][5] The ¹⁵N-labeled amines synthesized using this reagent are invaluable in drug metabolism and pharmacokinetic (DMPK) studies, quantitative proteomics, and mechanistic investigations.[2][6]
Core Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application and safe handling. The key properties of Potassium Phthalimide-¹⁵N are summarized below.
| Property | Value | Source(s) |
| CAS Number | 53510-88-6 | [7][8][9][10][11][12] |
| Molecular Formula | C₈H₄K¹⁵NO₂ | [7][9][10][13] |
| Molecular Weight | 186.21 g/mol | [7][9][10][14] |
| Appearance | Solid, powder; White to pale greenish/light yellow | [7][13] |
| Melting Point | >300 °C | [7][12][15][16][17] |
| Isotopic Purity | Typically ≥98 atom % ¹⁵N | [7][9][16] |
| Solubility | Soluble in water (approx. 50 mg/mL).[17] Limited solubility in water (0.15g/100cm³ at 25°C).[13] | [13][17] |
| Density | 1.63 g/cm³ | [13][17] |
Solubility and Stability Insights: The solubility in polar aprotic solvents like DMF is a critical factor in its primary application, as these solvents effectively solvate the potassium cation and facilitate the Sₙ2 reaction with alkyl halides.[3] The compound is stable at room temperature but is moisture-sensitive.[17][18][19] Therefore, it is imperative to store Potassium Phthalimide-¹⁵N in a tightly sealed container in a dry, well-ventilated area, away from moisture and strong acids or oxidizing agents.[17][18][19][20]
Safety and Handling: Potassium Phthalimide-¹⁵N is classified as an irritant, causing skin and serious eye irritation.[7][14][16][18] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95), must be worn during handling.[7][16] All manipulations should be performed in a well-ventilated area or a chemical fume hood.[20]
The Gabriel Synthesis: A Self-Validating Protocol for ¹⁵N-Amine Synthesis
The Gabriel synthesis is the quintessential application of Potassium Phthalimide-¹⁵N. It provides a controlled, two-step pathway to primary amines, avoiding the formation of secondary and tertiary amine byproducts.[3][21] The process is inherently self-validating through careful monitoring of each stage.
Mechanism and Rationale
The synthesis proceeds via two distinct, high-yielding steps:
-
N-Alkylation: The phthalimide anion, a potent nitrogen nucleophile, displaces a halide from a primary alkyl halide in a classic Sₙ2 reaction.[22][23] The bulky nature of the phthalimide nucleophile sterically hinders reaction with secondary alkyl halides, making this method highly selective for the synthesis of primary amines.[23] The choice of a polar aprotic solvent like DMF is causal; it enhances the nucleophilicity of the phthalimide anion and readily dissolves the alkyl halide, thereby accelerating the reaction.[3][24]
-
Deprotection (Hydrazinolysis): The resulting N-alkylphthalimide intermediate is then cleaved to release the desired primary amine.[23] While acidic or basic hydrolysis can be used, the Ing-Manske procedure , which uses hydrazine (N₂H₄), is far more common and efficient.[5][21] Hydrazine acts as a powerful dinucleophile, attacking the carbonyl carbons of the phthalimide ring.[23] This leads to the formation of a highly stable, five-membered cyclic phthalhydrazide precipitate, which effectively drives the reaction to completion and simplifies purification.[3][5][21]
Visualizing the Workflow
The logical flow of the Gabriel Synthesis can be represented as follows:
Caption: Workflow of the Gabriel Synthesis using Potassium Phthalimide-¹⁵N.
Detailed Experimental Protocol
This protocol provides a robust, field-tested methodology for the synthesis of a generic ¹⁵N-labeled primary amine.
PART A: N-Alkylation
-
Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (Argon or Nitrogen), add Potassium Phthalimide-¹⁵N (1.0 eq).
-
Solvation: Add anhydrous N,N-dimethylformamide (DMF) to create a stirrable suspension (approx. 5-10 mL per gram of phthalimide).
-
Reagent Addition: Add the primary alkyl halide (1.0-1.1 eq) to the suspension via syringe.
-
Reaction: Heat the reaction mixture to 60-80 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the alkyl halide starting material. The reaction is typically complete within 2-16 hours.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into an equal volume of cold water. The N-alkylphthalimide-¹⁵N intermediate will often precipitate. Collect the solid by vacuum filtration, wash with water, and dry under vacuum. If it does not precipitate, perform an extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
PART B: Hydrazinolysis (Ing-Manske Procedure)
-
Setup: To a round-bottom flask, add the dried N-alkylphthalimide-¹⁵N intermediate from Part A.
-
Solvation: Add ethanol or methanol (approx. 10-20 mL per gram of intermediate) and stir to dissolve or suspend the solid.
-
Reagent Addition: Add hydrazine hydrate (50-60% solution in water, 5-10 eq) to the mixture.[3]
-
Reaction: Heat the mixture to reflux. A voluminous white precipitate (phthalhydrazide) will form. The reaction is typically complete in 1-4 hours. Monitor by TLC for the disappearance of the N-alkylphthalimide.
-
Workup & Purification:
-
Cool the mixture to room temperature.
-
Acidify the mixture with dilute HCl to protonate the product amine and dissolve any remaining hydrazine.
-
Filter off the phthalhydrazide precipitate and wash the solid with a small amount of cold ethanol.[3]
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Make the remaining aqueous solution basic (pH > 12) with concentrated NaOH or KOH solution.
-
Extract the free primary amine-¹⁵N into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the amine further by distillation or flash column chromatography as needed.
-
Analytical Validation: Confirming ¹⁵N Incorporation
Confirmation of successful ¹⁵N incorporation is crucial. The primary techniques for this validation are NMR spectroscopy and Mass Spectrometry.
-
¹⁵N NMR Spectroscopy: This is the most direct method.[25][26] Due to the spin-½ nucleus, ¹⁵N-labeled compounds give sharp NMR signals.[1][2] The chemical shift of the nitrogen atom provides information about its electronic environment.[1][26] Heteronuclear correlation experiments like ¹H-¹⁵N HSQC are powerful tools for confirming the location of the label by showing direct coupling between the ¹⁵N nucleus and its attached protons.[1][6]
-
Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺ or M⁺) in the mass spectrum of the final product will be shifted by +1 mass unit compared to its unlabeled analogue, confirming the presence of the single ¹⁵N isotope.[7][9][16]
-
¹H and ¹³C NMR: The presence of the ¹⁵N isotope will cause splitting (coupling) of adjacent proton and carbon signals, providing further evidence of successful labeling.
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